Sulfo-Cy7.5 NHS ester
Description
Historical Development of Near-Infrared Cyanine Dyes
The lineage of cyanine dyes traces back to 1856, when Charles Hanson Greville Williams synthesized the first quinoline-based cyanine compound through cinchonine distillation. Early derivatives like Quinoline Blue exhibited photochemical instability, limiting their utility until the 1930s, when pseudoisocyanine’s J-aggregation properties unlocked applications in photographic sensitization. The mid-20th century saw strategic modifications to cyanine scaffolds, including the introduction of sulfonic acid groups in ICG (FDA-approved in 1959) to enhance aqueous solubility.
NIR-II imaging (1,000–1,700 nm) emerged as a paradigm shift in the 2010s, driven by the need for deeper tissue penetration and reduced autofluorescence. Researchers responded by elongating polymethine chains and incorporating heterocyclic modifications, yielding dyes like CH1055-PEG (λem = 1,055 nm). Sulfo-Cyanine7.5 occupies a transitional niche between NIR-I and NIR-II regions, combining the clinical translatability of ICG with advanced photophysical properties through a trimethylene bridge and sulfonate groups.
Structural Evolution from Indocyanine Green (ICG) to Sulfo-Cyanine Derivatives
ICG’s tricarbocyanine structure (C43H47N2NaO6S2) features two benzoindole rings connected by a heptamethine chain, conferring absorption at 790 nm. While revolutionary for angiography and hepatic function testing, ICG suffers from quantum yield limitations (0.016 in plasma) and non-specific protein binding.
Properties
Molecular Formula |
C49H50KN3O16S4 |
|---|---|
Molecular Weight |
1104.3 g/mol |
IUPAC Name |
potassium (2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C49H51N3O16S4.K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);/q;+1/p-1 |
InChI Key |
HDBJLDCQQJVKRA-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+] |
Origin of Product |
United States |
Preparation Methods
Key Structural Features:
- Trimethylene bridge : Increases quantum yield by 20% compared to indocyanine green (ICG).
- Sulfonate groups : Enhance hydrophilicity and reduce aggregation-induced quenching.
- NHS ester : Reacts with primary amines under mild aqueous conditions.
Synthesis of the Sulfo-Cyanine7.5 Core
The cyanine core is synthesized through a condensation reaction between two indolenine derivatives. A representative protocol involves:
Step 1: Formation of the Cyanine Chromophore
Step 2: Sulfonation
- Reactant : Chlorosulfonic acid.
- Conditions : Stirring at 0–5°C for 2 hours, followed by neutralization with potassium hydroxide.
- Outcome : Introduction of sulfonate groups at the indolenine rings, yielding the water-soluble sulfo-Cyanine7.5 acid.
Activation to NHS Ester
The carboxylic acid derivative of sulfo-Cyanine7.5 is converted into the NHS ester using carbodiimide chemistry:
Protocol:
Characterization Data:
Optimization of Conjugation Efficiency
Critical Parameters:
Case Study: Labeling Bovine Serum Albumin (BSA)
- Procedure :
- Outcome :
Comparative Analysis of Sulfonated vs. Non-Sulfonated Derivatives
Applications in Biomedical Research
In Vivo Tumor Imaging
Hybrid Imaging Probes
- Example : $$^{68}\text{Ga}$$-labeled sulfo-Cyanine7.5-FSC-RGD showed 94% stability in human serum over 4 hours.
- Advantage : Dual-modality probes enable simultaneous PET and NIR imaging.
Challenges and Solutions in Synthesis
Hydrolysis of NHS Ester
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy7.5 NHS ester primarily undergoes substitution reactions where the N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds . This reaction is highly efficient at pH 7-8 and is commonly performed in phosphate-buffered saline .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, primary amines.
Conditions: pH 7-8, phosphate-buffered saline .Major Products
The major product of the reaction is an amide bond formed between the this compound and the primary amine-containing molecule .
Scientific Research Applications
Sulfo-Cy7.5 NHS ester is widely used in various scientific research fields:
Chemistry: Used for labeling and tracking molecules in chemical reactions.
Biology: Employed in the labeling of proteins, peptides, and other biomolecules for imaging and tracking within biological systems
Industry: Applied in the development of diagnostic tools and imaging agents.
Mechanism of Action
Sulfo-Cy7.5 NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The trimethylene bridge and linker arm facilitate its attachment to proteins, peptides, and other molecules. This attachment allows for the visualization and tracking of these molecules in near-infrared imaging applications .
Comparison with Similar Compounds
Key Properties:
- Spectral Characteristics : Excitation/emission maxima at 778/797 nm , ideal for NIR imaging applications .
- Water Solubility : Enhanced by sulfonate groups, enabling reactions in aqueous buffers without organic co-solvents .
- High Molar Extinction Coefficient : 222,000 cm⁻¹M⁻¹ , ensuring strong signal intensity .
- Structural Features : Contains a trimethylene bridge, a linker arm, and a sulfonated indole ring system for improved stability and solubility .
- Applications : Used in in vivo imaging , flow cytometry, and molecular labeling due to its deep tissue penetration and minimal background interference .
Spectral and Chemical Properties
Key Observations:
- Wavelength Advantage : Sulfo-Cy7.5 operates in the NIR window (700–900 nm) , enabling deeper tissue penetration compared to Cy5 (visible-NIR) or Alexa Fluor 488 (visible range) .
- Solubility: Sulfonation distinguishes Sulfo-Cy7.5 from non-sulfo analogs (e.g., Cy7 NHS ester), allowing direct use in aqueous environments .
- Brightness : Higher extinction coefficient than Cy7 and Alexa Fluor 488 enhances detection sensitivity .
Functional and Application-Based Comparison
A. Biocompatibility and Stability
- Sulfo-Cy7.5 : Exhibits low cytotoxicity and superior photostability due to sulfonate groups, making it suitable for longitudinal in vivo studies .
- Non-sulfo Cy Dyes: Prone to aggregation in aqueous media, limiting their use in live-cell imaging .
- BODIPY R6G : Excellent photostability but restricted to visible-range applications (e.g., intracellular pH sensing) .
B. Labeling Efficiency
- Sulfo-Cy7.5 : Reacts efficiently with primary amines at pH 8–9, ideal for labeling pH-sensitive proteins .
C. Tissue Penetration
Limitations and Trade-offs
- Cost : Sulfo-Cy7.5 is more expensive than Cy5 or Alexa Fluor dyes due to complex synthesis (e.g., 1 mg costs ~¥680) .
- Spectral Overlap : Sulfo-Cy7.5 may interfere with other NIR dyes (e.g., ICG) in multiplex assays .
- Reactivity: Unlike maleimide-based dyes (e.g., Sulfo-Cy5-Mal), NHS esters cannot target thiol (-SH) groups .
Biological Activity
Sulfo-Cy7.5 NHS ester is a near-infrared (NIR) water-soluble hydrophilic dye that serves as an amine-reactive derivative for the modification of biomolecules, particularly proteins and peptides. Its unique properties make it suitable for various biological applications, especially in imaging and tracking biomolecules in vivo. This article explores the biological activity of this compound, including its chemical characteristics, mechanisms of action, and relevant case studies.
- Molecular Formula : C₄₉H₅₀K₃N₃O₁₆S₄
- Molecular Weight : 1104.29 g/mol
- Solubility : Highly soluble in water, making it suitable for biological applications.
- Excitation/Emission Wavelengths : Excitation maximum at 788 nm and emission maximum at 808 nm, ideal for NIR imaging applications .
This compound functions primarily through its reactive NHS (N-hydroxysuccinimide) group, which facilitates the conjugation to amine-containing biomolecules. This reaction forms stable amide bonds, allowing for effective labeling of proteins and peptides without significantly altering their biological functions.
Biological Applications
- In Vivo Imaging : The dye's near-infrared properties allow it to penetrate biological tissues effectively, making it useful for non-invasive imaging techniques. It is particularly valuable in tracking the distribution of labeled biomolecules in living organisms .
- Labeling Biomolecules : this compound can be used to label various biomolecules, including antibodies and peptides, enhancing their visibility during imaging studies . This application is crucial in research areas such as cancer biology and drug delivery systems.
- Pharmacokinetics and Biodistribution Studies : Studies have shown that Sulfo-Cy7.5 conjugates exhibit favorable pharmacokinetic profiles, including rapid renal clearance and low nonspecific tissue uptake . This characteristic is essential for minimizing background signals during imaging.
Case Study 1: Imaging Applications in Cancer Research
A study investigated the use of this compound conjugated to a peptide targeting prostate-specific membrane antigen (PSMA) in tumor models. The results indicated that the conjugate exhibited high tumor-to-background ratios in imaging, demonstrating its potential for targeted cancer diagnostics .
| Parameter | Value |
|---|---|
| Tumor Uptake (1h p.i.) | 3.1 ± 0.9 % ID/g |
| Tumor Uptake (2h p.i.) | 3.8 ± 0.7 % ID/g |
| Kidney Accumulation (2h p.i.) | 71.1 ± 7.0 % ID/g |
| Tumor-to-Kidney Ratio | <0.5 |
Case Study 2: Development of Hybrid Imaging Probes
In another research effort, this compound was utilized to develop hybrid imaging probes that combined NIR fluorescence with PET imaging capabilities. The study highlighted the compound's stability and favorable binding characteristics, which improved tumor visualization compared to traditional imaging methods .
| Probe Type | IC50 (nM) |
|---|---|
| Non-fluorescent DOTA-minigastrin | 9.5 ± 0.5 |
| Sulfo-Cy7-FSC-MG | 2.81 ± 0.66 |
| Sulfo-Cy7-FSC-RGD | 1.13 ± 0.22 |
Q & A
Q. What are the primary applications of Sulfo-Cy7.5 NHS ester in biomedical imaging research?
this compound is widely used for near-infrared (NIR) imaging due to its deep tissue penetration (700–900 nm range) and low autofluorescence. It enables labeling of proteins, peptides, and nanoparticles for applications such as in vivo tumor tracking, vascular imaging, and cellular uptake studies . Its hydrophilic sulfonate groups enhance solubility in aqueous buffers, reducing aggregation in biological systems .
Q. What protocols are recommended for conjugating this compound to amine-containing biomolecules?
- Buffer conditions : Use pH 8.0–9.0 (e.g., 0.1 M sodium bicarbonate) to maximize NHS ester reactivity with primary amines.
- Molar ratio : A 5–10:1 dye-to-biomolecule ratio balances labeling efficiency and aggregation risk.
- Incubation : React for 2 hours at 4°C in the dark to prevent photobleaching.
- Purification : Remove unreacted dye via dialysis (MWCO 3.5–14 kDa) or size-exclusion chromatography .
Q. How should this compound be stored to ensure stability?
Store the lyophilized powder at -20°C in a desiccated, light-protected environment . Reconstituted solutions in DMSO should be aliquoted and stored at -80°C for ≤6 months , with freeze-thaw cycles minimized. Avoid prolonged exposure to ambient light or humidity, which degrades NHS ester reactivity .
Q. What are the solubility characteristics of this compound in common solvents?
The dye is highly soluble in DMSO (~50 mg/mL) and moderately soluble in aqueous buffers when combined with co-solvents like PEG300 or SBE-β-CD. For in vivo use, prepare working solutions using protocols such as:
Q. How does this compound compare to ICG (Indocyanine Green) for NIR imaging?
Unlike ICG, Sulfo-Cy7.5 contains a trimethylene bridge that improves quantum yield and photostability. Its NHS ester enables covalent conjugation to biomolecules, whereas ICG relies on non-specific adsorption. However, ICG is FDA-approved for clinical use, while Sulfo-Cy7.5 remains limited to preclinical research .
Advanced Research Questions
Q. How should researchers address discrepancies in reported spectral data (e.g., excitation/emission wavelengths) for this compound?
Variations in excitation/emission peaks (e.g., 778/797 nm vs. 748/814 nm) arise from differences in solvent polarity, instrumentation calibration, or dye aggregation . Validate spectral properties using UV-Vis and fluorescence spectrometry under standardized conditions (e.g., PBS pH 7.4, 25°C) and compare against reference dyes like Cy7.5 .
Q. What strategies optimize this compound solubility in aqueous solutions for in vivo administration?
- Use co-solvents : 20% SBE-β-CD in saline improves solubility to ≥1.25 mg/mL.
- Sonication or gentle heating (≤50°C) can resolve precipitation.
- Avoid phosphate-rich buffers if counterions (e.g., potassium) affect colloidal stability .
Q. How can researchers design experiments to minimize background fluorescence in NIR imaging studies?
- Pre-purify labeled biomolecules via SEC to remove unbound dye.
- Use blocking agents (e.g., BSA or casein) to reduce non-specific binding.
- Employ time-gated imaging to exclude short-lived autofluorescence signals .
Q. What methods quantify conjugation efficiency and dye-to-protein ratio (D/P) for this compound?
Q. How do researchers interpret contradictory data on this compound stability in biological matrices?
Stability varies with temperature, pH, and protease activity . For longitudinal studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
